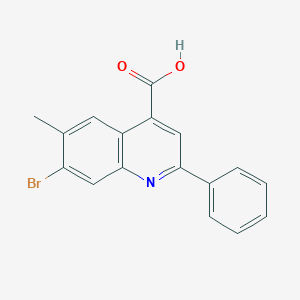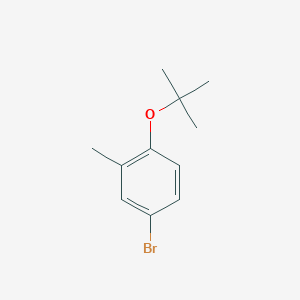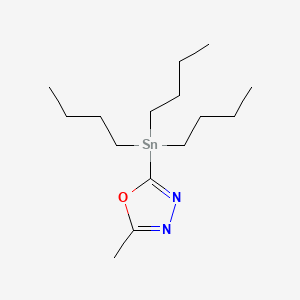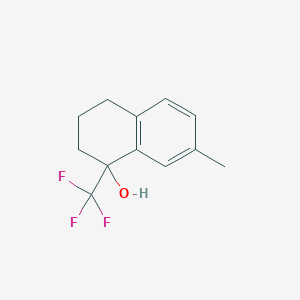
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound with a unique structure that includes a trifluoromethyl group, a hydroxyl group, and a tetrahydronaphthalene core
Métodos De Preparación
The synthesis of 1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves several steps, typically starting with the preparation of the tetrahydronaphthalene core. The introduction of the trifluoromethyl group can be achieved through various methods, such as the use of trifluoromethylating agents. The hydroxyl group is then introduced through selective oxidation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the trifluoromethyl group.
Substitution: Various substitution reactions can occur at the methyl or trifluoromethyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be compared with similar compounds, such as:
2-Methylbenzene-1,3-diol: A compound with a similar hydroxyl and methyl group but lacking the trifluoromethyl group.
4-Hydroxy-3-methylbenzonitrile: Another compound with a hydroxyl and methyl group, but with a nitrile group instead of a trifluoromethyl group. The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C12H13F3O |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
7-methyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H13F3O/c1-8-4-5-9-3-2-6-11(16,10(9)7-8)12(13,14)15/h4-5,7,16H,2-3,6H2,1H3 |
Clave InChI |
XYHCJPXQLJISPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCCC2(C(F)(F)F)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


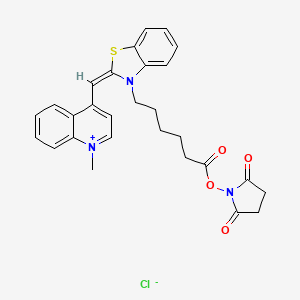
![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)

![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
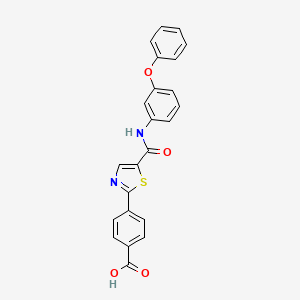
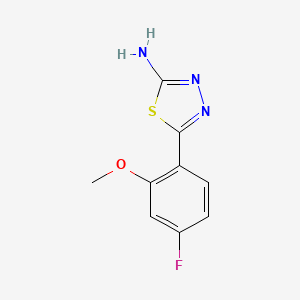
![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)

